Oxirane, 2-(4-methylphenyl)-, (2R)-
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Overview
Description
Oxirane, 2-(4-methylphenyl)-, (2R)-, also known as (2R)-2-(4-methylphenyl)oxirane, is an organic compound with the molecular formula C9H10O and a molecular weight of 134.18 g/mol . This compound is a chiral epoxide, which means it has a three-membered ring structure containing an oxygen atom and exhibits chirality due to the presence of an asymmetric carbon atom. The (2R) designation indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-(4-methylphenyl)-, (2R)- typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve enantioselective epoxidation. The reaction involves the use of tert-butyl hydroperoxide (TBHP) as the oxidant and titanium isopropoxide as the catalyst in the presence of a chiral ligand, such as diethyl tartrate .
Industrial Production Methods
In industrial settings, the production of Oxirane, 2-(4-methylphenyl)-, (2R)- can be achieved through similar epoxidation processes, often scaled up to accommodate larger quantities. The choice of catalyst and reaction conditions may vary depending on the desired yield and purity of the product. Continuous flow reactors and optimized reaction parameters are commonly employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-(4-methylphenyl)-, (2R)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be employed.
Major Products Formed
Nucleophilic Substitution: β-substituted alcohols or amines.
Reduction: Corresponding diols.
Oxidation: Diols or other oxidized derivatives.
Scientific Research Applications
Oxirane, 2-(4-methylphenyl)-, (2R)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Oxirane, 2-(4-methylphenyl)-, (2R)- involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations and biological processes. The compound can interact with nucleophilic sites in enzymes or other biomolecules, leading to covalent modifications and subsequent biological effects .
Comparison with Similar Compounds
Oxirane, 2-(4-methylphenyl)-, (2R)- can be compared with other similar compounds, such as:
Oxirane, 2-(4-fluorophenyl)-, (2R)-: Similar structure but with a fluorine substituent, leading to different reactivity and applications.
Oxirane, 2-(4-bromophenyl)-, (2R)-: Contains a bromine substituent, which can influence its chemical behavior and use in synthesis.
Oxirane, 2-(4-methoxyphenyl)-, (2R)-: The presence of a methoxy group affects its electronic properties and reactivity.
These compounds share the epoxide ring and chiral center but differ in their substituents, leading to variations in their chemical and physical properties, as well as their applications.
Properties
CAS No. |
86457-69-4 |
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Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
(2R)-2-(4-methylphenyl)oxirane |
InChI |
InChI=1S/C9H10O/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m0/s1 |
InChI Key |
QAWJAMQTRGCJMH-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CO2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2CO2 |
Origin of Product |
United States |
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